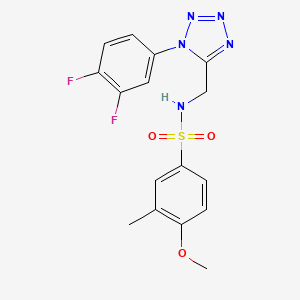

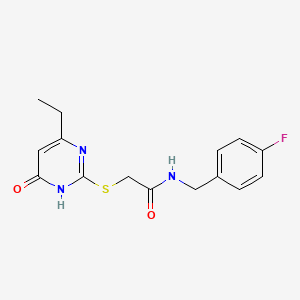

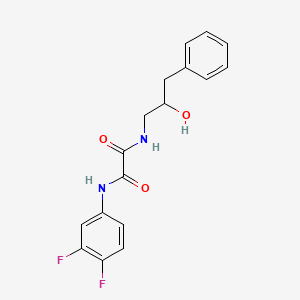

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups, including a tetrazole, a difluorophenyl group, and a methoxybenzenesulfonamide moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and potential biological activities of related sulfonamide derivatives.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For example, in one study, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule, which was then further derivatized . This suggests that the synthesis of the compound may also involve a similar initial step of reacting a suitable amine with a sulfonyl chloride, followed by further functionalization to introduce the tetrazole and difluorophenyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as crystallography . These techniques can provide detailed information about the molecular geometry, functional groups, and intermolecular interactions present in the compound. For instance, crystallographic studies have revealed how different substituents on the sulfonamide moiety can influence the overall molecular conformation and the formation of supramolecular architectures .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, they can be used as chlorinating reagents to chlorinate a wide range of substrates, including diketones, keto esters, and aromatic amines . The presence of substituents such as fluorine atoms can also affect the reactivity of the sulfonamide, potentially leading to the inhibition of enzymes like carbonic anhydrases .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can be influenced by their molecular structure. For instance, the presence of methoxy groups can affect the water solubility of the compounds . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using computational methods to predict the compound's reactivity and interaction with biological targets .

Relevant Case Studies

Several of the papers discuss the biological activities of sulfonamide derivatives, which can serve as case studies for the potential applications of the compound . For example, some sulfonamide derivatives have been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer's disease . Others have been evaluated for their anti-HIV and antifungal activities . These studies highlight the therapeutic potential of sulfonamide derivatives and suggest that the compound may also possess similar biological activities.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O3S/c1-10-7-12(4-6-15(10)26-2)27(24,25)19-9-16-20-21-22-23(16)11-3-5-13(17)14(18)8-11/h3-8,19H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGYTYATEZXAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/no-structure.png)

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)

![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)